molecular formula C10H16O4 B122403 Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate CAS No. 26845-47-6

Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate

Cat. No.: B122403
CAS No.: 26845-47-6
M. Wt: 200.23 g/mol
InChI Key: XUTIURCKMWHHLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate is an organic compound with the molecular formula C10H16O4. It is known for its unique spirocyclic structure, which includes a 1,4-dioxane ring fused to a decane ring. This compound is used in various chemical and industrial applications due to its stability and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate can be synthesized through several methods. One common approach involves the reaction of 1,4-dioxaspiro[4.5]decane with methyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form stable intermediates that facilitate various chemical transformations. The pathways involved often include nucleophilic attack, electrophilic addition, and radical formation .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate: Similar structure but with an ethyl group instead of a methyl group.

    1,4-Dioxaspiro[4.5]decane-8-carboxylic acid: The carboxylic acid derivative of the compound.

    1,4-Dioxaspiro[4.5]decane-8-carboxaldehyde: The aldehyde derivative of the compound.

Uniqueness

Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate is unique due to its spirocyclic structure, which imparts stability and reactivity. This makes it a valuable intermediate in organic synthesis and various industrial applications .

Properties

IUPAC Name

methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O4/c1-12-9(11)8-2-4-10(5-3-8)13-6-7-14-10/h8H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUTIURCKMWHHLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC2(CC1)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00445699
Record name Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00445699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26845-47-6
Record name Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00445699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 189.7 g. of 4-carbomethoxy-1-cyclohexanone [3] (obtained as in Example 2B) in 2000 ml. of benzene, 67.5 ml. of ethylene glycol and 2.7 g. of p-toluenesulfonic acid is heated at reflux under a Dean-Stark trap for about 5 hours. After cooling, the solution is washed with saturated aqueous sodium bicarbonate and brine. The oily residue remaining when the organic solvent is evaporated to dryness and is distilled under vacuum to give 231.8 g. of 4-carbomethoxy-1-cyclohexanone ethylene ketal[4] having a boiling point of 95° to 100° C. at 0.30 mm. of Hg.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
4-carbomethoxy-1-cyclohexanone ethylene ketal[4]
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

To a solution of 8 g (0.51 mole) of methyl 4-oxocyclohexane-1-carboxylate in 50 ml of dry benzene is added 4 g (0.064 mole) of ethylene glycol and 0.10 g of p-toluenesulfonic acid and this mixture is refluxed overnight with a Dean-Stark apparatus. The cooled reaction is allowed to stand and the bottom layer (ethylene glycol) separated and the remaining benzene layer washed with aqueous sodium bicarbonate, dried over MgSO4, and stripped to dryness, giving methyl 1,4-dioxaspiro[4,5]decane-8-carboxylate as a clear liquid residue. This material is used without further purification in the next step.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate
Reactant of Route 2
Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.